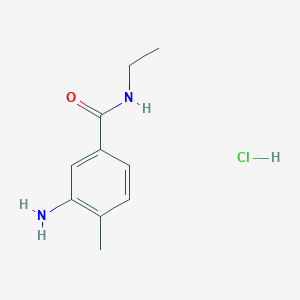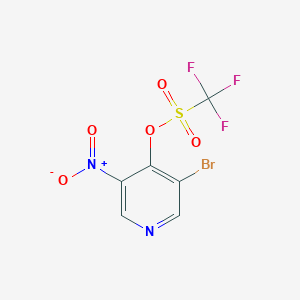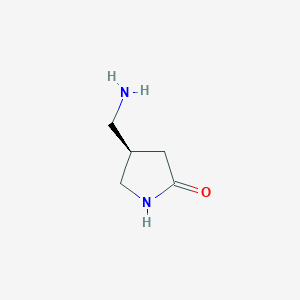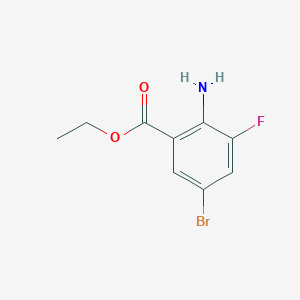
2-Methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride
Descripción general
Descripción
“2-Methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” is an organic compound that belongs to the class of phenyl-1,3-oxazoles . These are aromatic heterocyclic compounds containing a 1,3-oxazole substituted at one or more positions by a phenyl group .
Synthesis Analysis
A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The first stage of the synthesis involves the acylation of 2-amino-1-phenylethanone 1 with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide 2 . The second stage is cyclodehydration of compound 2 in sulfuric acid leads to the formation of 2-methyl-5-phenyloxazole 3 . The latter one underwent to sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid, the resulting 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride 4 was treated with an aqueous ammonia solution .Molecular Structure Analysis
The molecular formula of “this compound” is C10H8ClNO3S . Its average mass is 257.693 Da and its monoisotopic mass is 256.991333 Da .Chemical Reactions Analysis
The compound is used as an intermediate for the synthesis of new chemical entities in medicinal chemistry . It has a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .Physical And Chemical Properties Analysis
The compound is a stable liquid at room temperature . It has a boiling point of 69 °C .Aplicaciones Científicas De Investigación
Solid-Phase Synthesis Applications
Polymer-supported benzenesulfonamides prepared from immobilized primary amines and benzenesulfonyl chlorides, similar in structure to 2-Methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride, have been used as key intermediates in various chemical transformations. These include rearrangements yielding diverse privileged scaffolds, indicating the compound's potential utility in creating complex chemical structures (Fülöpová & Soural, 2015).
Synthesis and Structural Studies
A study on structurally related compounds synthesized from benzenesulfonyl chlorides demonstrates their potential in forming sterically hindered molecules. These compounds have been structurally characterized by X-ray diffraction, offering insights into their molecular and electronic structures, which could be relevant to the similar this compound (Rublova et al., 2017).
Stereocontrolled Synthesis
Research on benzenesulfonyl compounds, closely related to the chemical , shows their use in stereocontrolled synthesis. These studies focus on spontaneous intramolecular cyclization processes, indicating the potential of this compound in complex organic synthesis (Paquette & Tae, 1996).
Friedel-Crafts Sulfonylation
Benzenesulfonyl chlorides have been employed in Friedel-Crafts sulfonylation reactions, demonstrating the potential of similar compounds in enhancing reactivity and yield of diaryl sulfones. This indicates the chemical's utility in organic synthesis involving aromatic hydrocarbons (Nara et al., 2001).
Antimicrobial Applications
Research on benzenesulfonamides shows their effectiveness as antimicrobial agents. Considering the structural similarity, this compound might also possess potential in developing new antimicrobial compounds (Mohamed et al., 2020).
Mecanismo De Acción
Target of action
The compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring. Oxazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities . .
Análisis Bioquímico
Biochemical Properties
2-Methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with human carbonic anhydrase II, where it acts as an isoform-selective inhibitor . This interaction is crucial for understanding the compound’s potential therapeutic applications, particularly in the treatment of glaucoma and other conditions where carbonic anhydrase inhibition is beneficial.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of carbonic anhydrase II can lead to altered pH regulation within cells, affecting various metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of carbonic anhydrase II, inhibiting its enzymatic activity. This inhibition results in decreased conversion of carbon dioxide to bicarbonate, impacting cellular pH and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature, but its activity can degrade over extended periods. Long-term studies have shown that its inhibitory effects on carbonic anhydrase II remain consistent, although some degradation products may form over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits carbonic anhydrase II without significant toxicity. At higher doses, toxic effects such as cellular damage and metabolic disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to carbonic anhydrase activity. It interacts with enzymes and cofactors that regulate pH and bicarbonate levels within cells. This interaction can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its effectiveness in inhibiting carbonic anhydrase II and other target enzymes .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with carbonic anhydrase II. Targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its inhibitory effects on target enzymes .
Propiedades
IUPAC Name |
2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-7-3-4-9(5-11(7)17(12,14)15)10-6-13-8(2)16-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLILLWFJVMQMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(O2)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301202155 | |
| Record name | 2-Methyl-5-(2-methyl-5-oxazolyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1268334-77-5 | |
| Record name | 2-Methyl-5-(2-methyl-5-oxazolyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268334-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(2-methyl-5-oxazolyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301202155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile](/img/structure/B1522539.png)
![Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1522540.png)

![1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene](/img/structure/B1522543.png)


![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1522546.png)


![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid](/img/structure/B1522552.png)
![5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522554.png)
![2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1522558.png)

